molecular formula C36H46N2O12 B015521 新抗霉素 CAS No. 22862-63-1

新抗霉素

货号: B015521
CAS 编号: 22862-63-1
分子量: 698.8 g/mol
InChI 键: JIJATTFJYJZEBT-VFVHXOKRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

Neoantimycin has a wide range of scientific research applications:

作用机制

新抗霉素通过结合并抑制线粒体细胞色素 c 还原酶(呼吸作用的最后一步)发挥作用。 这种抑制导致线粒体电子传递链的破坏,导致癌细胞凋亡 分子靶标包括致癌蛋白,如 GRP78/BiP 和 K-Ras,这些蛋白参与癌细胞存活和增殖 .

类似化合物:

独特性: 新抗霉素因其 15 元四内酯环结构及其强大的抗癌特性而独一无二。 与其他抗霉素不同,新抗霉素及其类似物已显示出在调节特定致癌蛋白方面的有效性,使其成为靶向癌症治疗的有希望的候选药物 .

化学反应分析

反应类型: 新抗霉素经历各种化学反应,包括氧化、还原和取代。这些反应是由羟基、酰胺和酯部分等官能团的存在促进的。

常见试剂和条件:

    氧化: 常见的氧化剂,如高锰酸钾或三氧化铬,可用于氧化新抗霉素中的羟基。

    还原: 还原剂,如氢化铝锂,可用于还原酯和酰胺基团。

    取代: 亲核取代反应可以使用氢氧化钠或氰化钾等试剂进行。

主要产物: 这些反应形成的主要产物包括氧化衍生物、还原形式和新抗霉素的取代类似物 .

4. 科研应用

新抗霉素具有广泛的科研应用:

相似化合物的比较

Uniqueness: Neoantimycin is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, neoantimycin and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .

属性

CAS 编号

22862-63-1

分子式

C36H46N2O12

分子量

698.8 g/mol

IUPAC 名称

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1

InChI 键

JIJATTFJYJZEBT-VFVHXOKRSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

手性 SMILES

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

规范 SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

外观

White solid

同义词

neoantimycin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Neoantimycins interesting in the context of cancer research?

A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.

Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?

A2: While the exact mechanism is still under investigation, studies indicate that neoantimycin F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.

Q3: How does Neoantimycin interact with the oncogenic protein K-Ras?

A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.

Q4: Are there any other protein targets that neoantimycins interact with?

A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to neoantimycin, has been shown to downregulate GRP78 expression. []

Q5: What is the typical structure of Neoantimycin?

A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []

Q6: How does the structure of Neoantimycin relate to its biological activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of neoantimycin epimers with varying cytotoxicity. []

Q7: Have any new Neoantimycin analogues been discovered?

A7: Yes, recent research has led to the discovery of several new neoantimycin analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of neoantimycin monomers linked to a benzene ring. []

Q8: How is the biosynthesis of Neoantimycin studied?

A8: Neoantimycin biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the neoantimycin biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the neoantimycin molecule. []

Q9: Can the production of specific neoantimycins be enhanced?

A9: Yes, researchers have successfully enhanced the production of desired neoantimycin analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []

Q10: Are there any computational studies on Neoantimycin?

A10: Yes, computational approaches are being explored for neoantimycin synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating neoantimycin structures for potential therapeutic applications.

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